molecular formula C16H16F3N B1377516 Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine CAS No. 1443981-28-9

Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine

Cat. No.: B1377516
CAS No.: 1443981-28-9
M. Wt: 279.3 g/mol
InChI Key: CNJZKDUVKMICNI-UHFFFAOYSA-N
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Description

Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is an organic compound with the molecular formula C₁₆H₁₆F₃N. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine typically involves the reaction of benzylamine with 2,2,2-trifluoro-1-(3-methylphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The production is carried out in controlled environments to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

  • Benzyl[2,2,2-trifluoro-1-phenylethyl]amine
  • Benzyl[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]amine
  • Benzyl[2,2,2-trifluoro-1-(2-methylphenyl)ethyl]amine

Comparison: Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine is unique due to the position of the methyl group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its analogs .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoro-1-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N/c1-12-6-5-9-14(10-12)15(16(17,18)19)20-11-13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJZKDUVKMICNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165330
Record name Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-28-9
Record name Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-methyl-N-(phenylmethyl)-α-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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